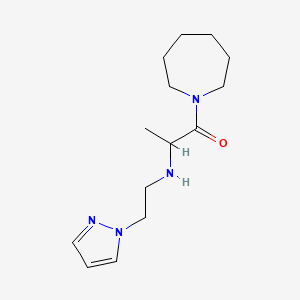
1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one, also known as A-366, is a synthetic compound that has shown potential as a selective and potent inhibitor of the enzyme monoamine oxidase B (MAO-B). MAO-B is an enzyme that is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine, and has been implicated in the pathogenesis of several neurological disorders, including Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one works by inhibiting the activity of MAO-B, which is responsible for the breakdown of dopamine, serotonin, and norepinephrine. By inhibiting MAO-B, 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one increases the levels of these neurotransmitters in the brain, which can have therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one has also been found to have antioxidant and anti-inflammatory properties. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one was found to have potent antioxidant activity, as well as the ability to inhibit the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one is its selectivity for MAO-B over MAO-A, which can reduce the risk of side effects associated with non-selective MAO inhibitors. However, one limitation of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one is its relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
Future research on 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one could focus on improving its pharmacokinetic properties, such as its half-life, to increase its effectiveness as a therapeutic agent. Additionally, further studies could investigate the potential of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one as a treatment for other neurological disorders, such as depression and anxiety. Finally, research could explore the use of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one involves the reaction of 2-(2-pyrazol-1-ylethyl)aniline with 1-bromoazepane in the presence of potassium carbonate in DMF at 80°C for 24 hours. The resulting product is then treated with acetic anhydride and triethylamine to yield 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one as a white solid with a melting point of 155-157°C.
Applications De Recherche Scientifique
1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one has been studied for its potential therapeutic effects in several neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In a study published in the Journal of Medicinal Chemistry, 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one was found to be a potent and selective inhibitor of MAO-B, with an IC50 value of 0.026 μM. The compound was also found to be selective for MAO-B over MAO-A, with a selectivity index of 385. 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one was able to increase dopamine levels in the striatum of mice, indicating its potential as a treatment for Parkinson's disease.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-13(15-8-12-18-11-6-7-16-18)14(19)17-9-4-2-3-5-10-17/h6-7,11,13,15H,2-5,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICPPLQYCVPHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)NCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)

![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)
![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)

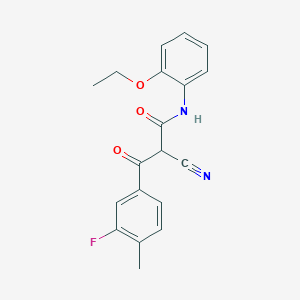
![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)
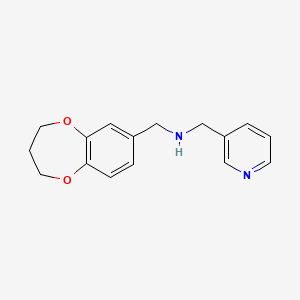

![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)
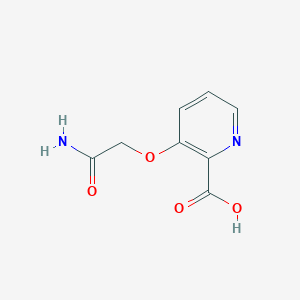
![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)
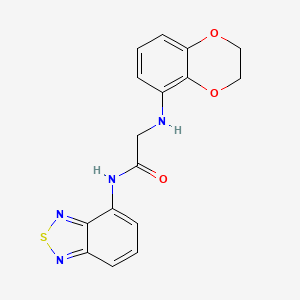
![4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)